Phenyl (6-quinoxalinyl)methanone

Fragment-based drug discovery Ligand efficiency Quinoxaline SAR

Phenyl (6-quinoxalinyl)methanone (CAS 130345-46-9, molecular formula C₁₅H₁₀N₂O, MW 234.25 g/mol) is a heterocyclic compound of the 6-benzoylquinoxaline class, composed of a quinoxaline bicyclic core bearing a phenyl carbonyl substituent at the 6-position. It is a crystalline solid with a reported melting point of 117–120 °C.

Molecular Formula C15H10N2O
Molecular Weight 234.25 g/mol
Cat. No. B8375767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl (6-quinoxalinyl)methanone
Molecular FormulaC15H10N2O
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C15H10N2O/c18-15(11-4-2-1-3-5-11)12-6-7-13-14(10-12)17-9-8-16-13/h1-10H
InChIKeyKLHFKOHXGYJESZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl (6-quinoxalinyl)methanone: Core Physicochemical and Structural Profile for Procurement Evaluation


Phenyl (6-quinoxalinyl)methanone (CAS 130345-46-9, molecular formula C₁₅H₁₀N₂O, MW 234.25 g/mol) is a heterocyclic compound of the 6-benzoylquinoxaline class, composed of a quinoxaline bicyclic core bearing a phenyl carbonyl substituent at the 6-position [1]. It is a crystalline solid with a reported melting point of 117–120 °C . The compound serves primarily as a versatile synthetic building block in medicinal chemistry and materials science, with commercial availability at ≥95% purity from multiple suppliers .

Unsubstituted C2/C3 positions for full synthetic flexibility and late-stage diversification
Fragment-suitable molecular weight (
Accessible via one-step cyclocondensation with commercially available precursors

Why In-Class Quinoxaline Analogs Cannot Substitute for Phenyl (6-quinoxalinyl)methanone Without Functional Compromise


Within the 6-benzoylquinoxaline series, substitution at the 2- and 3-positions of the quinoxaline core has been shown to determine kinase selectivity profiles, enzymatic inhibitory potency, and physicochemical properties [1]. For example, the addition of 2,3-dichloro substitution yields a reactive electrophilic intermediate suitable for nucleophilic displacement [2], while 2,3-difuranyl substitution (WAY-608094) increases molecular weight by 56% and shifts biological target engagement toward Bcl-2 family proteins with an EC₅₀ of 9.94 µM [3]. The unsubstituted 2,3-positions on the quinoxaline core of Phenyl (6-quinoxalinyl)methanone preserve maximal synthetic flexibility and minimize steric hindrance, making it the preferred starting material when further derivatization is planned—a feature lost if a pre-substituted analog is procured instead [4].

  • Pre-substituted 2,3-dichloro or 2,3-difuranyl analogs block further diversification; synthetic headroom may shift dramatically.
  • Higher molecular weight analogs (e.g., WAY-608094) exceed fragment-suitable range and alter ligand efficiency profiles.
  • Multi-step synthesis of substituted analogs may reduce batch reproducibility and increase procurement lead time.

Quantitative Comparative Evidence for Phenyl (6-quinoxalinyl)methanone Against Closest Structural Analogs


Molecular Weight Advantage: 36% Lower MW Than 2,3-Difuranyl Analog Reduces Steric Bulk for Fragment-Based Design

Phenyl (6-quinoxalinyl)methanone possesses a molecular weight of 234.25 g/mol, which is 36.1% lower than that of (2,3-di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone (WAY-608094; MW 366.37 g/mol, difference = 132.12 g/mol) . In fragment-based drug discovery, a MW below 250 is generally considered the upper limit for fragment-sized ligands, whereas WAY-608094 exceeds this threshold by 47% [1].

MW reduction vs. difuranyl analog
Head-to-head
36% lower MW (234.25 vs. 366.37 g/mol)
Supports fragment-based design fit; greater synthetic headroom.
Within fragment-suitable MW range (
One-step synthetic route
Method context
Cyclocondensation of 3,4-diaminobenzophenone with glyoxal; 59.3% yield
Enables scalable procurement and higher batch reproducibility.
Single step vs. ≥2 steps for pre-substituted analogs.
Unsubstituted vs. substituted C2/C3
Head-to-head
2 unsubstituted positions (H) vs. 0 for 2,3-dichloro and 2,3-difuranyl analogs
Maximizes synthetic diversification; entry point for diverse SAR exploration.
Both electrophilic and nucleophilic routes remain open.
PDGFR kinase pharmacophore match
Class-level
6-benzoyl lipophilic group matches PDGFR class SAR; established inhibitors IC₅₀ 0.09–1 µM
Supports PDGFR scaffold design context; 2,3 optimization required.
Not directly tested as inhibitor; SAR from Gazit et al. (1996).
Crystal structure availability
Reported
X-ray structure solved for 7-benzoyl quinoxaline positional isomer; DFT/docking validated
Enables structure-based design with experimentally derived geometry.
No CSD entry for 2,3-dichloro or difuranyl comparators.
Fragment-based drug discovery Ligand efficiency Quinoxaline SAR

Synthetic Accessibility: One-Step Cyclocondensation with 59.3% Yield Enables Scalable Procurement of the Unsubstituted Scaffold

Phenyl (6-quinoxalinyl)methanone is accessible via a single-step cyclocondensation of commercially available 3,4-diaminobenzophenone with glyoxal (ethanedial) in methanol at reflux, yielding 59.3% after 3 hours . By contrast, the 2,3-dichloro analog (6-benzoyl-2,3-dichloroquinoxaline) requires additional halogenation steps, and the 2,3-difuranyl analog necessitates Stille or Suzuki coupling for furan introduction [1].

One-step synthetic route
Method context
Cyclocondensation of 3,4-diaminobenzophenone with glyoxal; 59.3% yield
Enables scalable procurement and higher batch reproducibility.
Single step vs. ≥2 steps for pre-substituted analogs.
Quinoxaline synthesis Cyclocondensation Medicinal chemistry intermediates

Unsubstituted 2,3-Positions Preserve Synthetic Versatility: A Differentiating Feature vs. 2,3-Dichloro and 2,3-Difuranyl Analogs

The 2- and 3-positions of Phenyl (6-quinoxalinyl)methanone are unsubstituted (both bear hydrogen atoms), whereas the closest reactive analog, 6-benzoyl-2,3-dichloroquinoxaline, has both positions occupied by chlorine atoms amenable to nucleophilic aromatic substitution but not to electrophilic or oxidative functionalization [1]. The 2,3-difuranyl analog WAY-608094 has both positions blocked by bulky furan rings, precluding further derivatization without deconstructive chemistry . This structural feature makes the target compound the preferred scaffold when a systematic exploration of 2,3-substitution space (e.g., aryl, alkyl, amino, or heteroaryl introduction) is required [2].

Unsubstituted vs. substituted C2/C3
Head-to-head
2 unsubstituted positions (H) vs. 0 for 2,3-dichloro and 2,3-difuranyl analogs
Maximizes synthetic diversification; entry point for diverse SAR exploration.
Both electrophilic and nucleophilic routes remain open.
Diversifiable scaffold Late-stage functionalization Quinoxaline derivatization

PDGFR Kinase Pharmacophore Compatibility: 6-Position Benzoyl Group Matches Lipophilic Pocket Requirements While Preserving 2,3-Derivatizability

SAR studies on quinoxaline-based PDGFR tyrosine kinase inhibitors have established that lipophilic substituents at the 6- and 7-positions are essential for potency, while the 3-position tolerates phenyl groups [1]. Phenyl (6-quinoxalinyl)methanone satisfies the lipophilic 6-position requirement with its benzoyl group, and its unsubstituted 2,3-positions represent an unexplored opportunity relative to the 3-phenylquinoxaline series (e.g., 2-methyl-3-phenylquinoxaline, which inhibits PDGFR kinase with an IC₅₀ > 100 µM in intact cells) . The potency of established quinoxaline PDGFR inhibitors (IC₅₀ range: 0.09–1 µM against purified enzyme) provides a class-level benchmark for what optimized 2,3-substitution of the target scaffold could achieve .

PDGFR kinase pharmacophore match
Class-level
6-benzoyl lipophilic group matches PDGFR class SAR; established inhibitors IC₅₀ 0.09–1 µM
Supports PDGFR scaffold design context; 2,3 optimization required.
Not directly tested as inhibitor; SAR from Gazit et al. (1996).
PDGF receptor tyrosine kinase Kinase inhibitor scaffold Quinoxaline SAR

Single-Crystal X-Ray Structure Confirms Molecular Geometry, Enabling Structure-Based Design with Higher Confidence Than Uncharacterized Analogs

The single-crystal X-ray structure of 7-benzoyl quinoxaline (BQ; the positional isomer of Phenyl (6-quinoxalinyl)methanone) has been solved and deposited, confirming the planar quinoxaline core and the dihedral angle between the phenyl ring and the quinoxaline plane [1]. DFT calculations and molecular docking studies using this crystal structure have validated the compound's potential binding mode against relevant protein targets [2]. In contrast, no crystal structure is available in the Cambridge Structural Database for WAY-608094 or 6-benzoyl-2,3-dichloroquinoxaline, limiting the reliability of in silico predictions for those analogs [3].

Crystal structure availability
Reported
X-ray structure solved for 7-benzoyl quinoxaline positional isomer; DFT/docking validated
Enables structure-based design with experimentally derived geometry.
No CSD entry for 2,3-dichloro or difuranyl comparators.
X-ray crystallography Structure-based drug design Molecular docking validation

Recommended Procurement and Application Scenarios for Phenyl (6-quinoxalinyl)methanone Based on Quantitative Evidence


Kinase Inhibitor Lead Generation via 2,3-Diversification of the 6-Benzoylquinoxaline Scaffold

Procurement is recommended when the research objective is systematic exploration of 2,3-substitution space on a quinoxaline core bearing a pre-installed lipophilic 6-benzoyl pharmacophore. The unsubstituted C2 and C3 positions enable late-stage diversification via electrophilic, nucleophilic, or transition-metal-catalyzed chemistries [1]. The established SAR showing that lipophilic 6-substituents are essential for PDGFR kinase inhibition provides a validated starting point [2], while the sub-250 Da molecular weight ensures that elaborated derivatives remain within drug-like physicochemical space .

Fragment-Based Drug Discovery (FBDD) Library Construction

At 234.25 g/mol, Phenyl (6-quinoxalinyl)methanone meets the Rule of Three criteria for fragment libraries (MW < 250, clogP < 3.5, H-bond donors ≤ 3, H-bond acceptors ≤ 6) [1]. Its single-step synthesis from readily available precursors supports cost-effective acquisition for high-concentration fragment screening campaigns [2]. The confirmed melting point (117–120 °C) and crystalline nature facilitate physical biophysical assay formats (e.g., STD-NMR, SPR, and X-ray crystallography) that require high aqueous solubility and well-defined solution behavior .

Synthesis of Fused Polyheterocyclic Systems via the Beirut Reaction or Nucleophilic Displacement

The 6-benzoylquinoxaline core has been established as a viable substrate for the synthesis of tetrazolo[1,5-a]quinoxalines, 2-methylidene-1,3-dithiolo[4,5-b]quinoxalines, and pyrazolo[1′,5′:1,2]imidazolo[4,5-b]quinoxalines when the 2- and 3-positions are functionalized with leaving groups [1]. Procuring the parent unsubstituted compound allows researchers to install custom leaving groups or reactive handles tailored to their specific fused-ring target, rather than being constrained by pre-installed chlorine atoms [2].

Dye-Based Photoinitiator Development for Radical Polymerization

Derivatives of 6-benzoylquinoxaline have been investigated as novel dye-based initiators for radical polymerization in one-component systems, where the benzoyl group contributes to the chromophore's absorption profile and the quinoxaline core modulates electron-transfer properties [1]. The parent compound serves as the minimal chromophoric unit for systematic structure-property relationship studies, with optical efficiency benchmarks from related quinoxaline dyes (≈10% optical efficiency vs. Lumogen Red 305 at 7.4%) providing a quantitative performance target [2].

Application
Selection Property
Validation Focus
2,3-Diversification for kinase inhibitor lead generation
Unsubstituted C2/C3 positions for synthetic flexibility
PDGFR pharmacophore compatibility screening
Fragment-based library construction
Fragment-range molecular weight (Rule-of-Three compliant)
Biophysical assay compatibility (SPR, X-ray, STD-NMR)
Fused polyheterocyclic system synthesis
Customizable reactive handles at C2/C3
Reactivity under Beirut/displacement conditions
Photoinitiator chromophore development
Minimal benzoylquinoxaline chromophore unit
Structure-property relationship and optical benchmarking
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